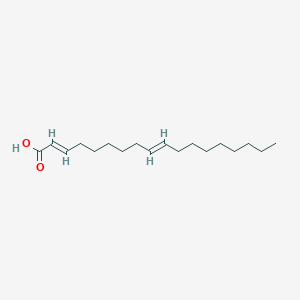![molecular formula C33H26NOP B13347496 (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a biphenyl group, a diphenylphosphane group, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the diphenylphosphane group, and the construction of the dihydrooxazole ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s structural features might be explored for drug development, particularly if it exhibits any bioactive properties that could be harnessed for therapeutic purposes.
Industry
In industry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to metal ions in coordination complexes, interacting with biological macromolecules, or participating in catalytic cycles in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole include other biphenyl derivatives, diphenylphosphane-containing compounds, and dihydrooxazole derivatives.
Uniqueness
What sets this compound apart is the specific combination of these functional groups, which imparts unique chemical and physical properties. This combination can lead to distinct reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C33H26NOP |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
diphenyl-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H26NOP/c1-4-14-25(15-5-1)31-24-35-33(34-31)30-22-11-10-20-28(30)29-21-12-13-23-32(29)36(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23,31H,24H2 |
Clave InChI |
FXGJIAFCHRZJGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


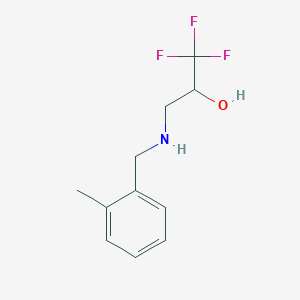

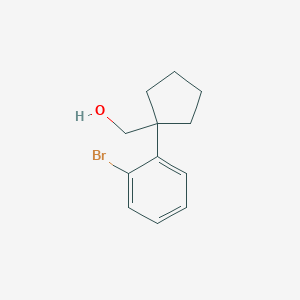
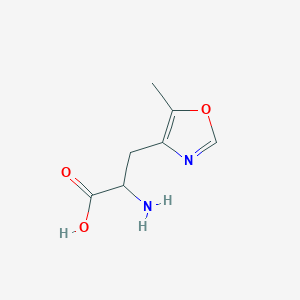
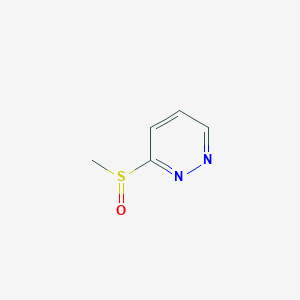
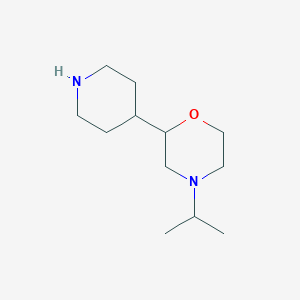
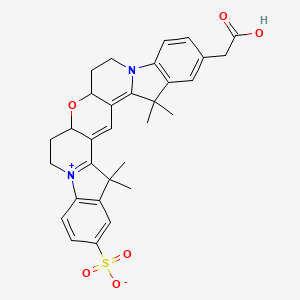
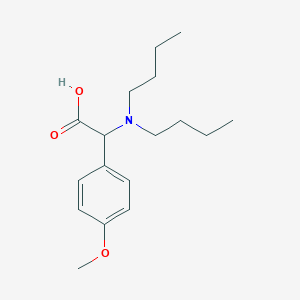
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)

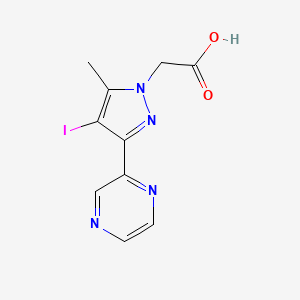
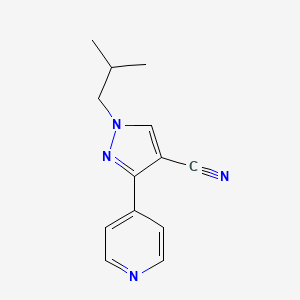
dimethylsilane](/img/structure/B13347477.png)
